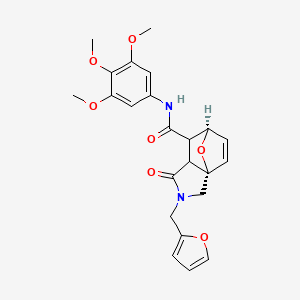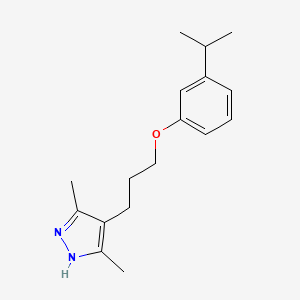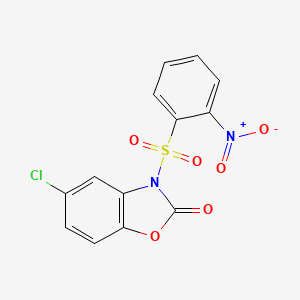
2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan and trimethoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as other furan derivatives or trimethoxyphenyl-containing molecules. Compared to these compounds, 2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide may offer unique advantages, such as improved binding affinity or enhanced stability. Some similar compounds include:
- 5-(2-furyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1,2,4-triazole-3-thione
- 1-[3′-N-(N ′-phenylurenyl) phenyl]-3(3,4,5-trimethoxyphenyl)-2-propen-1-one
These comparisons highlight the unique features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C23H24N2O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(1S,7R)-3-(furan-2-ylmethyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H24N2O7/c1-28-16-9-13(10-17(29-2)20(16)30-3)24-21(26)18-15-6-7-23(32-15)12-25(22(27)19(18)23)11-14-5-4-8-31-14/h4-10,15,18-19H,11-12H2,1-3H3,(H,24,26)/t15-,18?,19?,23-/m1/s1 |
InChI Key |
ISXOWZYGLYPNPI-RZMZVCRWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2[C@H]3C=C[C@@]4(C2C(=O)N(C4)CC5=CC=CO5)O3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CO5)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)

![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B15283631.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine](/img/structure/B15283633.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-[4-(2,3-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B15283641.png)
![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
